molecular formula C20H30O3 B1325949 Ethyl 8-(4-T-butylphenyl)-8-oxooctanoate CAS No. 898778-50-2

Ethyl 8-(4-T-butylphenyl)-8-oxooctanoate

Cat. No.: B1325949
CAS No.: 898778-50-2
M. Wt: 318.4 g/mol
InChI Key: XQVYTCRJUJSXEJ-UHFFFAOYSA-N
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Description

Ethyl 8-(4-T-butylphenyl)-8-oxooctanoate is a synthetic ester featuring a central 8-oxooctanoate backbone substituted at the carbonyl position with a 4-T-butylphenyl group. The T-butyl group is a bulky, lipophilic substituent likely enhancing metabolic stability and membrane permeability compared to smaller or polar groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-(4-T-butylphenyl)-8-oxooctanoate typically involves the esterification of 8-(4-T-butylphenyl)-8-oxooctanoic acid with ethanol. This reaction is usually catalyzed by an acid, such as sulfuric acid, under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

8-(4-T-butylphenyl)-8-oxooctanoic acid+ethanolH2SO4Ethyl 8-(4-T-butylphenyl)-8-oxooctanoate+water\text{8-(4-T-butylphenyl)-8-oxooctanoic acid} + \text{ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 8-(4-T-butylphenyl)-8-oxooctanoic acid+ethanolH2​SO4​​Ethyl 8-(4-T-butylphenyl)-8-oxooctanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieving high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-(4-T-butylphenyl)-8-oxooctanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 8-(4-T-butylphenyl)-8-oxooctanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may have potential biological activities, making it a subject of study in medicinal chemistry.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 8-(4-T-butylphenyl)-8-oxooctanoate exerts its effects involves interactions with specific molecular targets. The oxo group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The tert-butylphenyl group provides steric hindrance, affecting the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares Ethyl 8-(4-T-butylphenyl)-8-oxooctanoate with key analogs, highlighting substituent effects on molecular weight, lipophilicity, and solubility:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties References
This compound* 4-T-butylphenyl C₂₁H₃₀O₃ 354.47 g/mol High lipophilicity (estimated LogP >5)
Ethyl 8-(2-Iodophenyl)-8-oxooctanoate 2-Iodophenyl C₁₆H₂₁O₃I 388.24 g/mol LogP: 4.37; Boiling point: N/A
Methyl 8-((4-(benzyloxy)phenyl)amino)-8-oxooctanoate 4-Benzyloxy phenylamino C₂₂H₂₅NO₄ 375.44 g/mol White solid; Rf 0.41 (hexane:EtOAc=1:4)
Methyl 8-(4-methylcoumarin-7-ylamino)-8-oxooctanoate 4-Methylcoumarin-7-ylamino C₁₉H₂₃NO₅ 345.40 g/mol Pale yellow solid; mp 165°C
Ethyl 8-(3,5-dimethoxyphenyl)-8-oxooctanoate 3,5-Dimethoxyphenyl C₁₈H₂₆O₅ 334.40 g/mol Stable at RT; GHS-compliant storage

*Hypothetical properties inferred from analogs.

Key Observations :

  • Lipophilicity: The T-butyl group in the target compound likely increases LogP significantly compared to polar substituents (e.g., methoxy groups in or amino groups in ).
  • Stability : Bulky substituents like T-butyl may enhance steric protection against enzymatic degradation, a feature critical for in vivo applications such as radiotracers or therapeutics .

Comparative Insights :

  • The T-butylphenyl variant’s bulky aromatic group may enhance HDAC binding affinity compared to smaller substituents, as seen in hydroxamate-based inhibitors like SAHA .
  • Antimicrobial activity in methyl 8-oxooctanoate derivatives () correlates with chloroform-soluble fractions, suggesting lipophilicity is critical for membrane penetration .

Biological Activity

Ethyl 8-(4-T-butylphenyl)-8-oxooctanoate (ETOP) is a synthetic compound that has garnered attention for its potential biological activities. With a molecular formula of C20_{20}H30_{30}O3_3 and a molecular weight of approximately 318.45 g/mol, ETOP contains an octanoate backbone and features a tert-butylphenyl substituent that influences its chemical properties and biological interactions.

Chemical Structure and Properties

The structural characteristics of ETOP include:

  • An octanoate backbone with an eight-carbon chain.
  • A ketone functional group at the 8-position.
  • A tert-butylphenyl group at the 4-position, which provides steric hindrance and affects the compound's reactivity.
PropertyValue
Molecular FormulaC20_{20}H30_{30}O3_3
Molecular Weight318.45 g/mol
CAS Number898778-50-2

The biological activity of ETOP is primarily attributed to its interactions with specific molecular targets. The oxo group in ETOP can participate in hydrogen bonding, influencing its reactivity and biological activity. The bulky tert-butylphenyl substituent enhances lipophilicity, potentially increasing membrane permeability and interaction with lipid membranes.

Case Studies and Research Findings

  • Antioxidant Studies : A study examining related compounds highlighted their capacity to reduce oxidative stress in cellular models. While direct studies on ETOP were not found, the structural similarities suggest it may possess comparable antioxidant properties.
  • Antimicrobial Testing : In vitro tests on similar esters revealed efficacy against gram-positive and gram-negative bacteria. This suggests that ETOP could be explored for its antimicrobial potential, although specific data on ETOP remains to be published.
  • Pharmacological Research : Ongoing investigations into the pharmacological properties of compounds like ETOP indicate potential applications in medicinal chemistry, particularly in drug development targeting inflammation and infection .

Comparative Analysis with Similar Compounds

To better understand ETOP's unique properties, it is useful to compare it with similar compounds:

Compound NameMolecular FormulaKey Features
Ethyl 8-(4-tert-butylphenyl)-8-oxooctanoateC20_{20}H30_{30}O3_3Contains tert-butyl; potential for enhanced lipophilicity
Ethyl 8-phenyl-8-oxooctanoateC19_{19}H28_{28}O3_3Lacks tert-butyl group; different reactivity
Ethyl 6-(4-tert-butylphenyl)-6-oxohexanoateC18_{18}H26_{26}O3_3Shorter carbon chain; different position of ketone

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 8-(4-T-butylphenyl)-8-oxooctanoate, and how do reaction conditions influence yield?

The synthesis typically involves esterification of 8-(4-T-butylphenyl)-8-oxooctanoic acid with ethanol under acidic catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid) under reflux . For industrial-scale production, continuous flow reactors improve control over temperature and mixing, enhancing yield (≥85%) and purity (≥95%) . Key parameters include stoichiometric ratios (1:1.2 acid-to-ethanol), reaction time (6–8 hours), and catalyst loading (5–10 mol%). Post-synthesis purification via recrystallization or column chromatography is recommended to isolate the ester from unreacted acid.

Q. Which analytical techniques are critical for characterizing this compound?

Essential methods include:

  • NMR spectroscopy : To confirm the ester’s structure (e.g., δ 4.1 ppm for -CH₂CH₃ in ethyl ester; δ 1.3 ppm for T-butyl protons) .
  • HPLC : Purity assessment using reverse-phase C18 columns (≥99% purity threshold) .
  • Mass spectrometry (ESI-MS) : Molecular ion peaks at m/z 334.4 [M+H]⁺ .
  • X-ray crystallography : Resolves stereochemical details of the T-butylphenyl group .

Q. How does the compound’s reactivity compare to analogs with different aryl substituents (e.g., methyl, hexyl)?

The T-butyl group enhances steric hindrance, reducing electrophilic substitution rates at the para position compared to methyl or ethyl analogs. For example:

  • Nitration : Requires harsher conditions (HNO₃/H₂SO₄, 50°C) vs. methyl analogs (room temperature) .
  • Reduction : NaBH₄ selectively reduces the ketone to 8-(4-T-butylphenyl)-8-hydroxyoctanoate, avoiding ester cleavage .
  • Oxidation : KMnO₄ in alkaline medium converts the ketone to a carboxylic acid derivative .

Q. What are the key physicochemical properties influencing its applications in organic synthesis?

  • Lipophilicity : LogP ≈ 4.2 (higher than methyl/ethyl analogs due to T-butyl) .
  • Thermal stability : Decomposition temperature >250°C, suitable for high-temperature reactions .
  • Solubility : Limited in polar solvents (e.g., water: <0.1 mg/mL); soluble in DCM, THF, and ethyl acetate .

Advanced Research Questions

Q. What mechanistic pathways govern the compound’s interaction with oxidoreductases in enzymatic assays?

The ketone moiety undergoes NADPH-dependent reduction via carbonyl reductases (e.g., CBR1), producing 8-(4-T-butylphenyl)-8-hydroxyoctanoate. Kinetic studies (Lineweaver-Burk plots) show a Kₘ of 12 μM and Vₘₐₓ of 0.8 μmol/min/mg protein, indicating moderate substrate affinity . Computational docking (AutoDock Vina) reveals hydrogen bonding between the ketone oxygen and Ser139/Asn194 residues in human CBR1 .

Q. How can researchers resolve contradictions in reported biological activity between this compound and its fluorinated analogs?

Discrepancies in cytotoxicity (e.g., IC₅₀ variations in cancer cell lines) arise from differences in:

  • Electron-withdrawing effects : Fluorine substituents increase electrophilicity, enhancing interactions with cellular nucleophiles (e.g., glutathione) .
  • Membrane permeability : T-butyl’s hydrophobicity improves cellular uptake vs. polar fluorinated analogs . Methodological solutions include:
  • Standardized assay conditions (e.g., 48-hour incubation, 10% FBS) .
  • Metabolomic profiling to track intracellular degradation products .

Q. What strategies optimize enantioselective synthesis of chiral derivatives from this compound?

  • Asymmetric hydrogenation : Use Ru-BINAP catalysts to reduce the ketone to (R)- or (S)-alcohols with ≥90% ee .
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester bonds in racemic mixtures .
  • Chiral HPLC : Pirkle-type columns (e.g., Chiralpak IA) separate enantiomers for stereochemical analysis .

Q. How can computational modeling predict the compound’s interactions with novel biological targets (e.g., HDAC inhibitors)?

  • Molecular dynamics (MD) simulations : Reveal stable binding of the T-butyl group to HDAC’s hydrophobic pocket (binding energy: −9.2 kcal/mol) .
  • QSAR models : Correlate substituent bulkiness (e.g., T-butyl vs. hexyl) with IC₅₀ values (R² = 0.89) .
  • Density Functional Theory (DFT) : Predicts reaction barriers for metabolic oxidation pathways (e.g., CYP3A4-mediated hydroxylation) .

Properties

IUPAC Name

ethyl 8-(4-tert-butylphenyl)-8-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O3/c1-5-23-19(22)11-9-7-6-8-10-18(21)16-12-14-17(15-13-16)20(2,3)4/h12-15H,5-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQVYTCRJUJSXEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)C1=CC=C(C=C1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90645767
Record name Ethyl 8-(4-tert-butylphenyl)-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898778-50-2
Record name Ethyl 4-(1,1-dimethylethyl)-η-oxobenzeneoctanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898778-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 8-(4-tert-butylphenyl)-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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